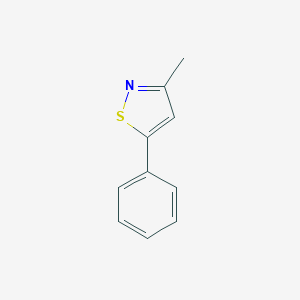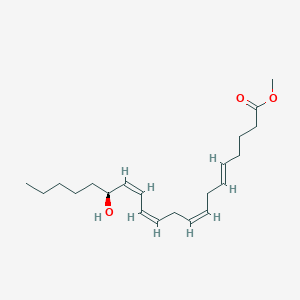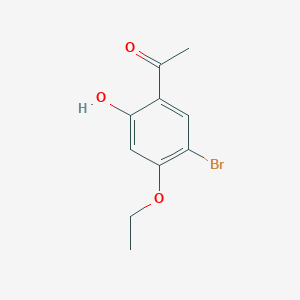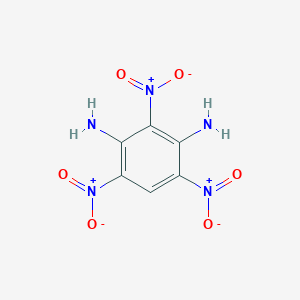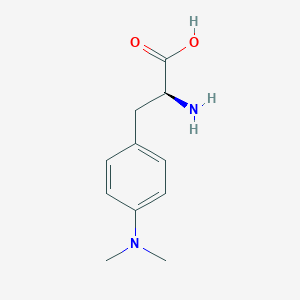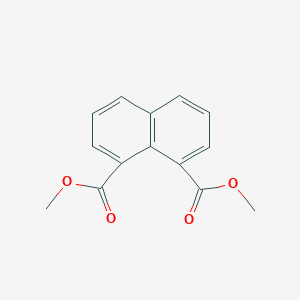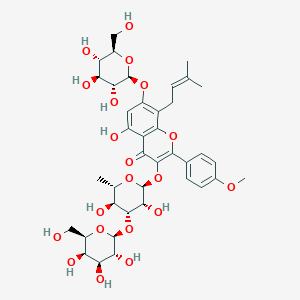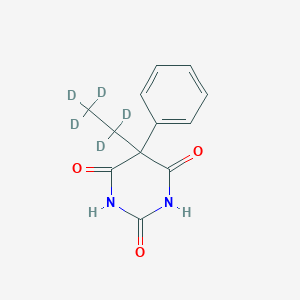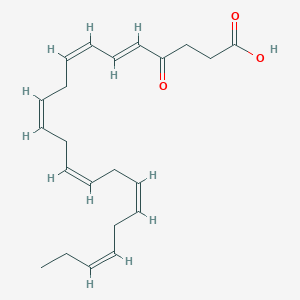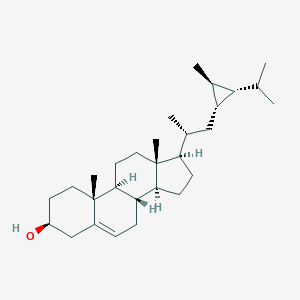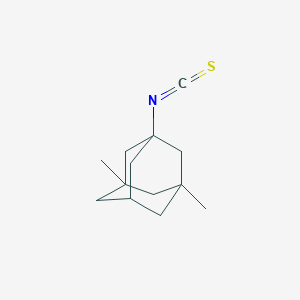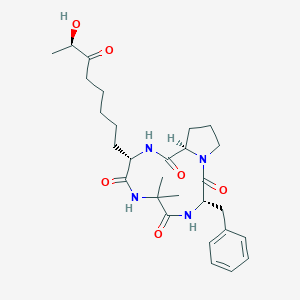
CHEMBL474318
描述
科学研究应用
Dihydrochlamydocin has a wide range of applications in scientific research:
作用机制
Target of Action
Dihydrochlamydocin, also known as CHEMBL474318, primarily targets Histone Deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function plays a key role in gene expression regulation.
Mode of Action
Dihydrochlamydocin acts as an inhibitor of HDACs . By inhibiting HDACs, Dihydrochlamydocin prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA configuration. This alteration can lead to changes in gene expression.
Biochemical Pathways
The inhibition of HDACs by Dihydrochlamydocin affects the histone acetylation-deacetylation pathway . This pathway is crucial for regulating gene expression. By inhibiting HDACs, Dihydrochlamydocin can alter the expression of genes, potentially leading to various downstream effects such as cell cycle arrest, apoptosis, or differentiation.
Result of Action
Dihydrochlamydocin shows strong cytostatic activity towards mastocytoma cells . This suggests that the compound may halt the cell cycle, preventing the proliferation of these cells. The exact molecular and cellular effects of Dihydrochlamydocin’s action, however, may vary depending on the specific cellular context and environment.
生化分析
Biochemical Properties
Dihydrochlamydocin is known to interact with histone deacetylase (HDAC), an enzyme that plays a crucial role in the regulation of gene expression . By inhibiting HDAC, Dihydrochlamydocin can potentially influence various biochemical reactions .
Cellular Effects
Dihydrochlamydocin has been observed to inhibit proliferation of A7r5 rat aortic smooth muscle cells . It is also suggested that it may affect the blood-brain barrier (BBB), which could have significant implications for drug absorption and distribution .
Molecular Mechanism
At the molecular level, Dihydrochlamydocin exerts its effects primarily through its inhibitory action on HDAC . This inhibition can lead to changes in gene expression and potentially impact various cellular processes .
Metabolic Pathways
Dihydrochlamydocin is likely to be a cytochrome P450 substrate, which plays a significant role in drug metabolism . The two main isoforms responsible for drug metabolism are 2D6 and 3A4 .
Subcellular Localization
Understanding the subcellular localization of a compound is crucial as it can significantly impact its activity or function .
准备方法
Synthetic Routes and Reaction Conditions
Dihydrochlamydocin is synthesized through a series of peptide coupling reactions. The synthesis involves the cyclization of linear peptides, which are typically prepared using solid-phase peptide synthesis (SPPS) techniques . The reaction conditions often include the use of coupling reagents such as HATU or EDCI, and bases like DIPEA, in solvents such as DMF or DCM .
Industrial Production Methods
While specific industrial production methods for dihydrochlamydocin are not extensively documented, the general approach involves scaling up the SPPS process. This includes optimizing reaction conditions to ensure high yield and purity, followed by rigorous purification steps such as HPLC.
化学反应分析
Types of Reactions
Dihydrochlamydocin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can target carbonyl groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like PCC or DMP in solvents such as dichloromethane.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.
Substitution: Nucleophiles such as amines or thiols in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction of carbonyl groups can produce alcohols .
相似化合物的比较
Similar Compounds
Chlamydocin: The parent compound of dihydrochlamydocin, also an HDAC inhibitor.
Trichostatin A: Another well-known HDAC inhibitor with a similar mechanism of action.
Vorinostat: A clinically approved HDAC inhibitor used in cancer therapy.
Uniqueness
Dihydrochlamydocin is unique due to its specific cyclic tetrapeptide structure, which confers high potency and selectivity towards HDACs . Its strong cytostatic activity and potential therapeutic applications make it a valuable compound in both research and clinical settings .
属性
IUPAC Name |
(3S,9S,12R)-3-benzyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N4O6/c1-18(33)23(34)15-9-5-8-13-20-24(35)31-28(2,3)27(38)30-21(17-19-11-6-4-7-12-19)26(37)32-16-10-14-22(32)25(36)29-20/h4,6-7,11-12,18,20-22,33H,5,8-10,13-17H2,1-3H3,(H,29,36)(H,30,38)(H,31,35)/t18-,20+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOLDMJAFJDQSE-RYFAJOAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)CCCCC[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N1)CC3=CC=CC=C3)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017904 | |
| Record name | Dihydrochlamydocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52574-64-8 | |
| Record name | Dihydrochlamydocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the conformation of Dihydrochlamydocin?
A1: Dihydrochlamydocin is a cyclic tetrapeptide with all four peptide units adopting a trans conformation, a unique feature observed for the first time in this molecule. [] This conformation is stabilized by two intramolecular 3 → 1 hydrogen bonds, forming seven-membered turns within the peptide structure. [] These structural characteristics are crucial for understanding its biological activity and interactions with target molecules.
Q2: How similar are the solution and solid-state structures of Dihydrochlamydocin?
A2: Studies using Nuclear Magnetic Resonance (NMR) have shown that the solution structure of [Ala4]-desdimethylchlamydocin, a close analog of Dihydrochlamydocin, is remarkably similar to the crystal structure of Dihydrochlamydocin. [] This similarity is evidenced by the close agreement between interproton distances determined from NMR parameters and those observed in the crystal structure. [] This finding suggests that the conformation of Dihydrochlamydocin observed in the solid state is likely maintained in solution, which is crucial for its biological activity.
Q3: Has Dihydrochlamydocin been successfully synthesized in the laboratory?
A3: Yes, stereoselective total synthesis methods have been developed for both Dihydrochlamydocin and its parent compound, Chlamydocin. [, , ] These synthetic approaches provide access to significant quantities of the compound for further biological evaluation and structure-activity relationship studies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


